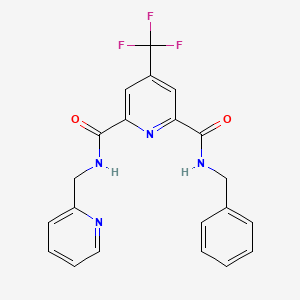
N~2~-benzyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a useful research compound. Its molecular formula is C21H17F3N4O2 and its molecular weight is 414.388. The purity is usually 95%.
BenchChem offers high-quality N~2~-benzyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-benzyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry
This compound, based on a pyridine-2,6-dicarboxamide fragment, plays a significant role in coordination chemistry . It can form a variety of scaffolds that interact with different metal ions, leading to the formation of complex structures .
Stabilization of Reactive Species
The compound is also used in the stabilization of reactive species . This is particularly useful in reactions where unstable intermediates are formed, and their stabilization can lead to better control and yield of the desired products .
Synthetic Modelling of Metalloenzyme Active Sites
The compound has been used in the synthetic modelling of some metalloenzyme active sites . This helps in understanding the functioning of these enzymes and can lead to the development of new catalysts .
Catalytic Organic Transformations
The compound has noteworthy roles in catalytic organic transformations . It can act as a catalyst in various organic reactions, enhancing the rate and selectivity of these reactions .
Sensing and Recognition Applications
The compound is used in sensing and recognition applications . It can interact with specific molecules or ions, leading to a change in its properties that can be detected .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which include this compound, were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Propiedades
IUPAC Name |
2-N-benzyl-6-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2/c22-21(23,24)15-10-17(19(29)26-12-14-6-2-1-3-7-14)28-18(11-15)20(30)27-13-16-8-4-5-9-25-16/h1-11H,12-13H2,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWLLWLEEYDLNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)
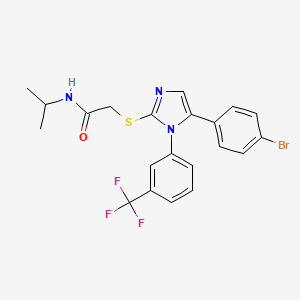

![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)
![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)
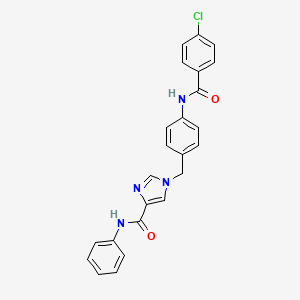
![1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2386266.png)
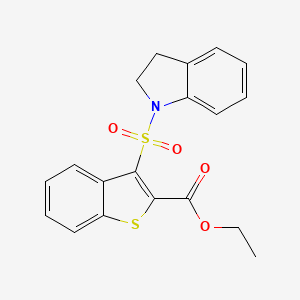
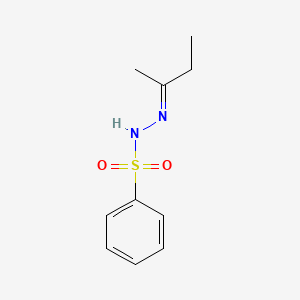
![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)